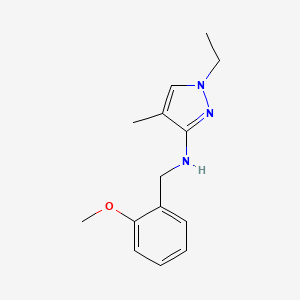

1-ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Description

1-Ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a 1-ethyl group, a 4-methyl substituent on the pyrazole ring, and an N-linked 2-methoxybenzylamine moiety. The 2-methoxybenzyl group enhances lipophilicity and may influence binding affinity in biological systems.

Properties

Molecular Formula |

C14H19N3O |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C14H19N3O/c1-4-17-10-11(2)14(16-17)15-9-12-7-5-6-8-13(12)18-3/h5-8,10H,4,9H2,1-3H3,(H,15,16) |

InChI Key |

QMGOPAGLPISKTA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=N1)NCC2=CC=CC=C2OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

Attachment of the methoxyphenylmethyl group: This step involves the reaction of the pyrazole intermediate with 2-methoxybenzyl chloride in the presence of a base.

Methylation at position 4: The final step involves the methylation of the pyrazole ring at position 4 using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxide.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(2-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-methoxybenzyl group in the target compound contrasts with 3-fluorobenzyl () and 4-methoxy-3-(methoxymethyl)benzyl (). Methoxy groups enhance electron-donating properties and lipophilicity compared to halogens like fluorine .

- Pyrazole Ring Modifications : The 1-ethyl and 4-methyl groups in the target differ from 1,3-dimethyl () and 1,5-dimethyl () analogs. Bulkier substituents (e.g., cyclopropyl in ) may reduce solubility but improve metabolic stability .

Synthetic Efficiency :

Analytical and Spectroscopic Comparisons

Mass Spectrometry:

- The N-(2-methoxybenzyl) group generates characteristic fragments at m/z 121.0648 (C₈H₉O⁺) and m/z 91.0542 (C₇H₇⁺) during fragmentation, as seen in NBOMe derivatives .

- Fluorinated analogs (e.g., ) produce distinct ions like m/z 109.0448 (C₇H₆F⁺), aiding differentiation .

NMR and Crystallography:

- reports ¹H NMR shifts at δ 8.87 (pyridinyl proton) and δ 1.10–1.30 (cyclopropyl protons), whereas the target’s 2-methoxybenzyl group would show aromatic protons near δ 6.8–7.5 and a methoxy singlet at δ ~3.8 .

- X-ray crystallography tools like SHELXL () and ORTEP-3 () are critical for resolving structural ambiguities in such analogs.

Biological Activity

1-Ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₄H₁₉N₃O

- Molecular Weight : 245.32 g/mol

- IUPAC Name : 1-Ethyl-N-(2-methoxybenzyl)-4-methylpyrazol-3-amine

The compound features a unique substitution pattern that enhances its reactivity and biological interactions, making it a candidate for drug development targeting various diseases.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has been investigated for its ability to inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR. In vitro studies have demonstrated that similar pyrazole derivatives can effectively inhibit tumor cell proliferation:

| Compound | Target | IC50 Value (µM) |

|---|---|---|

| This compound | BRAF(V600E) | TBD |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | EGFR | TBD |

Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. Studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated with lipopolysaccharides (LPS):

| Study | Result |

|---|---|

| In vitro assay on LPS-stimulated macrophages | Significant reduction in TNF-α and NO production |

Antibacterial Activity

Pyrazole derivatives, including this compound, have demonstrated antibacterial properties against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Structure-Activity Relationship (SAR)

The presence of the methoxy group at the ortho position appears to enhance binding affinity to biological targets, influencing the compound's pharmacological profile. The pyrazole ring facilitates interactions through hydrogen bonding and π-π stacking, which are crucial for biological activity.

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor effects of various pyrazole derivatives, finding that compounds with similar structural features to this compound exhibited significant cytotoxicity against cancer cell lines.

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives, demonstrating that those with a methoxy substituent significantly reduced inflammatory markers in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.